Harmine C-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

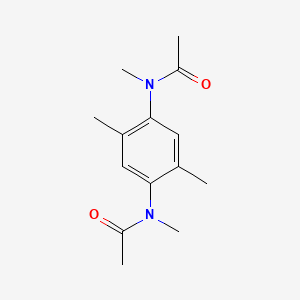

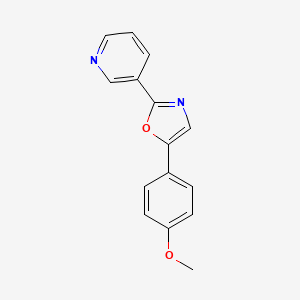

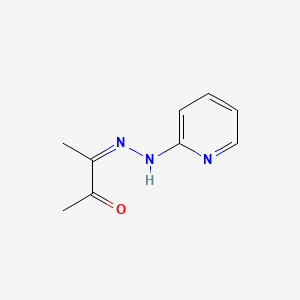

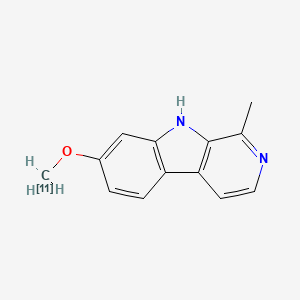

Harmine C-11, also known as [11C]harmine, is a radiolabeled derivative of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily isolated from the seeds of the medicinal plant Peganum harmala and the vine Banisteriopsis caapi. This compound is utilized in positron emission tomography (PET) imaging due to its ability to bind to monoamine oxidase A (MAO-A) enzymes in the brain, making it a valuable tool in neuroimaging and psychiatric research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Harmine C-11 involves the incorporation of the radioactive isotope carbon-11 into the harmine molecule. One common method is the [11C]methylation of harmine using [11C]methyl iodide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and is conducted under controlled conditions to ensure the efficient incorporation of the radioactive isotope .

Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with cyclotrons to produce carbon-11. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid synthesis and purification processes. Automated synthesis modules are often employed to streamline the production and ensure high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions: Harmine C-11 undergoes various chemical reactions, including:

Oxidation: Harmine can be oxidized to form harmaline and other derivatives.

Reduction: Reduction reactions can convert harmine to harmalol.

Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like iodine or bromine.

Major Products:

Oxidation: Harmaline, harmalol.

Reduction: Harmalol.

Substitution: Various halogenated harmine derivatives.

Scientific Research Applications

Harmine C-11 has a wide range of scientific research applications:

Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of MAO-A in the brain.

Biology: Investigates the role of MAO-A in neurodegenerative diseases and psychiatric disorders.

Medicine: Assists in diagnosing and monitoring conditions such as depression, Parkinson’s disease, and Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals targeting MAO-A

Mechanism of Action

Harmine C-11 exerts its effects by binding to the MAO-A enzyme, inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The binding of this compound to MAO-A can be visualized using PET imaging, providing insights into the enzyme’s distribution and activity in various neurological conditions .

Comparison with Similar Compounds

Harmaline: Another β-carboline alkaloid with similar pharmacological properties but different binding affinities and metabolic pathways.

Harmalol: A reduced form of harmine with distinct chemical and biological properties.

Tetrahydroharmine: A hydrogenated derivative of harmine with unique pharmacokinetic characteristics

Uniqueness of Harmine C-11: this compound’s uniqueness lies in its radiolabeling with carbon-11, enabling its use in PET imaging. This allows for non-invasive, real-time visualization of MAO-A activity in the brain, providing valuable data for research and clinical applications .

Properties

CAS No. |

171882-19-2 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

211.25 g/mol |

IUPAC Name |

7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1 |

InChI Key |

BXNJHAXVSOCGBA-JVVVGQRLSA-N |

Isomeric SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3] |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.